molecular formula C21H18ClN3O5 B11465489 3-(3-chlorophenyl)-7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one

3-(3-chlorophenyl)-7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one

Cat. No.: B11465489
M. Wt: 427.8 g/mol
InChI Key: ACROJBDJGBUNOY-UHFFFAOYSA-N
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Description

3-(3-CHLOROPHENYL)-7-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-3H,4H,5H,6H,7H-IMIDAZO[4,5-B]PYRIDIN-5-ONE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group and a benzodioxolyl group

Preparation Methods

The synthesis of 3-(3-CHLOROPHENYL)-7-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-3H,4H,5H,6H,7H-IMIDAZO[4,5-B]PYRIDIN-5-ONE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the chlorophenyl and benzodioxolyl precursors, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium hydroxide or ammonia.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(3-CHLOROPHENYL)-7-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-3H,4H,5H,6H,7H-IMIDAZO[4,5-B]PYRIDIN-5-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research may focus on its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar compounds to 3-(3-CHLOROPHENYL)-7-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-3H,4H,5H,6H,7H-IMIDAZO[4,5-B]PYRIDIN-5-ONE include:

  • 3-(4-CHLOROPHENYL)-2,3-DIHYDRO-3-HYDROXYTHIAZOLO(3,2-A)BENZIMIDAZOLE
  • 2-(4-{[5-(4-CHLOROPHENYL)-4-OXO-3-PHENYL-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}BUTYL)-1H-ISOINDOLE-1,3(2H)-DIONE

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can result in different chemical and biological properties.

Properties

Molecular Formula

C21H18ClN3O5

Molecular Weight

427.8 g/mol

IUPAC Name

3-(3-chlorophenyl)-7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-6,7-dihydro-4H-imidazo[4,5-b]pyridin-5-one

InChI

InChI=1S/C21H18ClN3O5/c1-27-15-7-14(18(28-2)20-19(15)29-10-30-20)13-8-16(26)24-21-17(13)23-9-25(21)12-5-3-4-11(22)6-12/h3-7,9,13H,8,10H2,1-2H3,(H,24,26)

InChI Key

ACROJBDJGBUNOY-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C(=C1)C3CC(=O)NC4=C3N=CN4C5=CC(=CC=C5)Cl)OC)OCO2

Origin of Product

United States

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